Cas no 24786-76-3 (Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate)

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-Benzimidazole-2-propanoic acid methyl ester
- methyl 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoate
- CS-0323874
- DTXSID901254835
- 1H-Benzimidazole-2-propanoic acid, 1-methyl-, methyl ester
- methyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoate
- 24786-76-3
- methyl 3-(1-methylbenzimidazol-2-yl)propanoate
- MFCD05723319
- LS-08036
- DA-07715
- SCHEMBL8234216
- Methyl 1-methyl-1H-benzimidazole-2-propanoate
- 2-Benzimidazolepropionic acid, 1-methyl-, methyl ester
- HQMDSKPJSFGGCV-UHFFFAOYSA-N
- ALBB-024513
- methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
- AKOS003398474
- Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
-
- MDL: MFCD05723319
- インチ: InChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3
- InChIKey: HQMDSKPJSFGGCV-UHFFFAOYSA-N
- ほほえんだ: CN1C2=CC=CC=C2N=C1CCC(=O)OC
計算された属性
- せいみつぶんしりょう: 218.105527694g/mol
- どういたいしつりょう: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB414855-500mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate; . |
24786-76-3 | 500mg |
€269.00 | 2025-03-19 | ||
TRC | M239060-1000mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 1g |
$ 720.00 | 2022-06-02 | ||
A2B Chem LLC | AI45761-500mg |
Methyl 3-(1-methyl-1h-benzimidazol-2-yl)propanoate |
24786-76-3 | >95% | 500mg |
$467.00 | 2024-04-20 | |
abcr | AB414855-500 mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 500MG |
€254.60 | 2023-02-03 | ||
TRC | M239060-250mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 250mg |
$ 275.00 | 2022-06-02 | ||
A2B Chem LLC | AI45761-1g |
Methyl 3-(1-methyl-1h-benzimidazol-2-yl)propanoate |
24786-76-3 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB414855-1 g |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 1g |
€322.50 | 2023-04-24 | ||
TRC | M239060-500mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 500mg |
$ 450.00 | 2022-06-02 | ||
abcr | AB414855-1g |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate; . |
24786-76-3 | 1g |
€317.00 | 2025-03-19 |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoateに関する追加情報
Professional Introduction to Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS No. 24786-76-3)
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, a compound with the chemical formula C12H13N2O2, is a derivative of benzimidazole that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 24786-76-3, exhibits a unique structural framework that positions it as a promising candidate for various biological and chemical applications. The presence of a methyl-substituted benzimidazole core, coupled with a propanoate ester moiety, suggests potential interactions with biological targets, making it an intriguing subject for further investigation.
The benzimidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in the development of drugs targeting a wide range of diseases, including cancer, infections, and neurological disorders. The modification of this core with a methyl group and an ester side chain introduces additional functional groups that can influence its pharmacokinetic properties and biological activity. Specifically, the ester group can undergo hydrolysis, potentially leading to the release of active metabolites or enhancing solubility in aqueous environments.
In recent years, there has been growing interest in benzimidazole derivatives due to their ability to modulate various biological pathways. For instance, studies have shown that certain benzimidazoles can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain signaling. The compound Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate may share similar inhibitory properties, making it a valuable tool for investigating novel therapeutic strategies.
The propanoate ester moiety in this compound can also serve as a site for further chemical modification, allowing researchers to tailor its properties for specific applications. For example, the ester group can be hydrolyzed to form a carboxylic acid or converted into other functional groups such as amides or alcohols. This flexibility makes Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate a versatile building block for synthesizing more complex molecules with tailored biological activities.
Recent research has highlighted the potential of benzimidazole derivatives in oncology. Several benzimidazole-based drugs have been approved for the treatment of various cancers, including Cabozantinib and Imatinib. The structural features of these drugs often include binding pockets that interact with specific amino acid residues in target proteins. The compound Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, with its benzimidazole core and additional substituents, could potentially interact with similar binding sites on cancer-related proteins, warranting further exploration as an anticancer agent.
The synthesis of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzimidazoles and propanoic acid derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the methyl group at the desired position on the benzimidazole ring.
The physicochemical properties of this compound are also critical for its application in pharmaceutical formulations. Parameters such as solubility, melting point, and stability under various conditions must be thoroughly characterized. These properties will influence how the compound is formulated into drug products and how it behaves in biological systems. For example, poor solubility may limit its bioavailability, while instability could compromise its shelf life.
In conclusion, Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS No. 24786-76-3) represents a fascinating area of research with potential applications in drug development and chemical synthesis. Its unique structural features make it a promising candidate for further investigation into its biological activity and pharmacological properties. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in advancing medical science.
24786-76-3 (Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate) 関連製品
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 1803857-80-8(4-Amino-3-methylphenylhydrazine)
- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)
- 2229533-29-1(2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol)
- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)
- 1805381-93-4(Ethyl 3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate)
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 1783719-76-5(1,1,3,3-tetrafluoropropan-2-amine)
